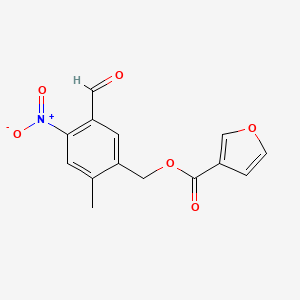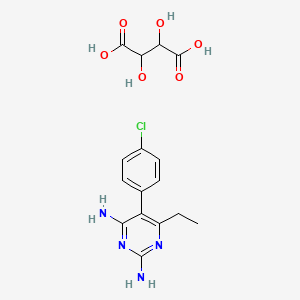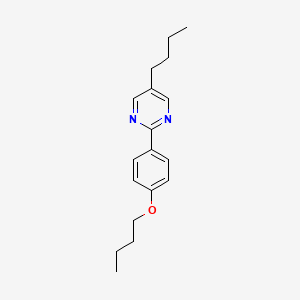
5-Butyl-2-(4-butoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxyphenyl)-5-butylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-butylpyrimidine typically involves the reaction of 4-butoxyaniline with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(4-Butoxyphenyl)-5-butylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butoxyphenyl)-5-butylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The pyrimidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, and amino derivatives, as well as substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
2-(4-Butoxyphenyl)-5-butylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Butoxyphenyl)-5-butylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-Butoxyphenyl)-5-butylpyrimidine can be compared with other similar compounds, such as:
2-(4-Butoxyphenyl)-5-octyloxypyrimidine: Exhibits similar liquid-crystalline properties but with different phase behavior.
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells and has different chemical properties and applications.
Butonitazene: A synthetic opioid with different pharmacological properties and applications.
The uniqueness of 2-(4-Butoxyphenyl)-5-butylpyrimidine lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
57202-11-6 |
|---|---|
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)-5-butylpyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-7-15-13-19-18(20-14-15)16-8-10-17(11-9-16)21-12-6-4-2/h8-11,13-14H,3-7,12H2,1-2H3 |
Clé InChI |
ZEOBFAJXABAGPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
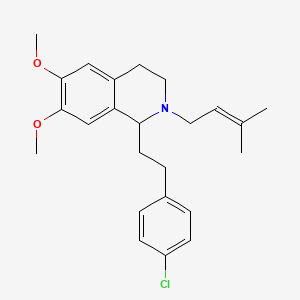
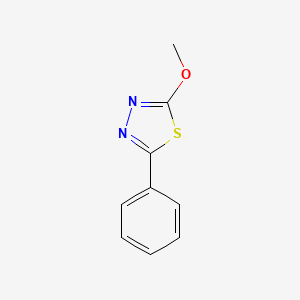
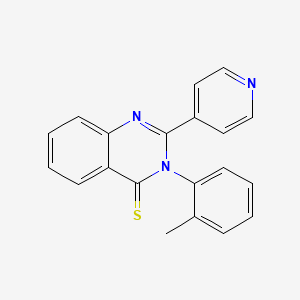
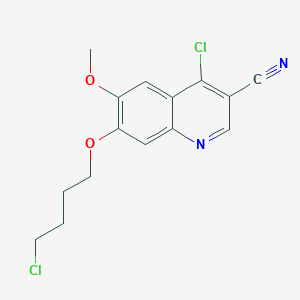
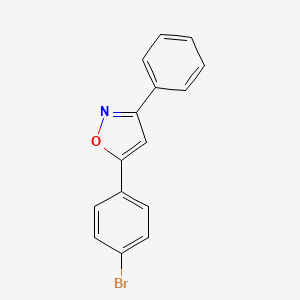
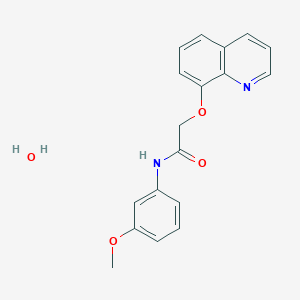
![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
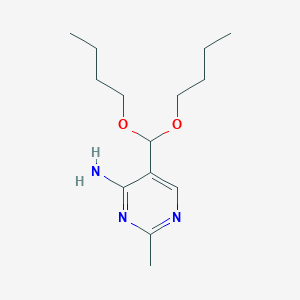

![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
